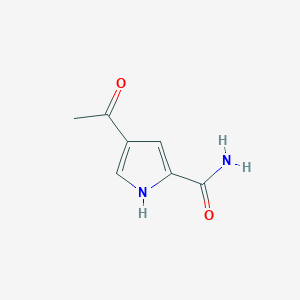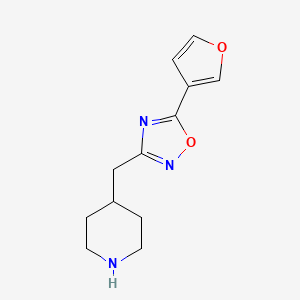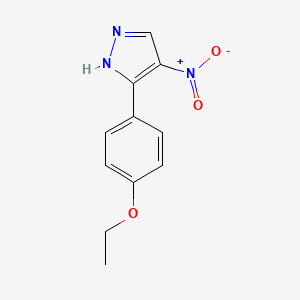![molecular formula C13H12ClN3O2 B11788960 2-(2-Chloro-5-methoxypyridin-4-YL)-6,7-dihydro-1H-pyrrolo[3,2-C]pyridin-4(5H)-one](/img/structure/B11788960.png)
2-(2-Chloro-5-methoxypyridin-4-YL)-6,7-dihydro-1H-pyrrolo[3,2-C]pyridin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-5-methoxypyridin-4-YL)-6,7-dihydro-1H-pyrrolo[3,2-C]pyridin-4(5H)-one is a heterocyclic compound that features a pyridine ring substituted with a chloro and methoxy group, fused to a pyrrolopyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-methoxypyridin-4-YL)-6,7-dihydro-1H-pyrrolo[3,2-C]pyridin-4(5H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine ring, followed by the introduction of the chloro and methoxy substituents. The pyrrolopyridine moiety is then constructed through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
2-(2-Chloro-5-methoxypyridin-4-YL)-6,7-dihydro-1H-pyrrolo[3,2-C]pyridin-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve controlled temperatures and solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of the chloro group with an amine would yield an amino derivative.
科学的研究の応用
2-(2-Chloro-5-methoxypyridin-4-YL)-6,7-dihydro-1H-pyrrolo[3,2-C]pyridin-4(5H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme interactions or receptor binding.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-(2-Chloro-5-methoxypyridin-4-YL)-6,7-dihydro-1H-pyrrolo[3,2-C]pyridin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy substituents can influence the compound’s binding affinity and selectivity, while the pyrrolopyridine moiety can interact with hydrophobic pockets in the target protein. This can lead to inhibition or activation of the target, depending on the specific interactions involved.
類似化合物との比較
Similar Compounds
2-Chloro-5-methoxypyridine: A simpler compound with similar substituents but lacking the pyrrolopyridine moiety.
Pyrrolopyridine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
2-(2-Chloro-5-methoxypyridin-4-YL)-6,7-dihydro-1H-pyrrolo[3,2-C]pyridin-4(5H)-one is unique due to the combination of its substituents and fused ring system. This gives it distinct chemical and biological properties compared to other similar compounds, making it a valuable target for research and development.
特性
分子式 |
C13H12ClN3O2 |
|---|---|
分子量 |
277.70 g/mol |
IUPAC名 |
2-(2-chloro-5-methoxypyridin-4-yl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C13H12ClN3O2/c1-19-11-6-16-12(14)5-7(11)10-4-8-9(17-10)2-3-15-13(8)18/h4-6,17H,2-3H2,1H3,(H,15,18) |
InChIキー |
VNMINBSIWBSGRV-UHFFFAOYSA-N |
正規SMILES |
COC1=CN=C(C=C1C2=CC3=C(N2)CCNC3=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B11788891.png)


![2-(2-Bromophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11788921.png)







![6-(Tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11788978.png)

